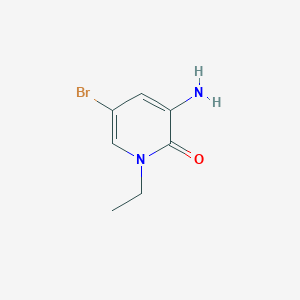![molecular formula C24H21N3O5 B2506042 N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide CAS No. 899923-25-2](/img/no-structure.png)
N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one moieties, as described in the first paper, involves a four-step process starting from anthranilic acid and aryl isothiocyanates. The process yields five new derivatives with total yields ranging from 29 to 31%. The synthesis process is likely to be complex, involving multiple reaction steps and careful control of reaction conditions to achieve the desired products. The specific compound "N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide" is not directly mentioned, but the general method could potentially be applied to synthesize this compound by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of acetamides similar to the compound has been characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HR-MS spectra. These techniques provide detailed information about the molecular framework, functional groups, and the overall conformation of the molecules. For instance, the crystal structure analysis of related compounds in the second paper reveals that the 2-acetylaminoacetamide moiety can adopt a linearly extended conformation or a slightly bent chain, depending on the specific substituents and their interactions . This information is crucial for understanding the molecular structure of "N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamides are not detailed in the provided papers. However, the general synthetic route suggests that the reactions may include amide bond formation, cyclization to form the quinazolinone ring, and subsequent modifications to introduce various substituents. The reactivity of the compound would be influenced by the presence of electron-donating methoxy groups, which could affect the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly provided in the abstracts. However, the presence of hydrogen bonds and packing interactions in related structures suggests that "N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide" would also exhibit similar interactions. These interactions are likely to influence the compound's solubility, melting point, and stability. The methoxy groups may also contribute to the lipophilicity of the compound, which can be important for its potential biological activity and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on similar amide-containing isoquinoline derivatives has revealed insights into structural aspects and properties, including interactions with mineral acids, gel formation, crystalline solid formation, and fluorescence emission characteristics. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide in various fields, such as materials science and chemical sensing (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
Methoxy-indolo[2,1‐a]isoquinolines, compounds related to N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide, have been synthesized and evaluated for their cytostatic activity in vitro against leukemia and mammary tumor cells. This research opens avenues for the compound's potential applications in cancer research and therapy (Ambros, Angerer, & Wiegrebe, 1988).
Microbial Transformation Products
The microbial transformation of benzoxazolinone and benzoxazinone allelochemicals into aminophenoxazinones, malonamic acids, and acetamides has been reviewed. This study's findings are relevant for agricultural applications, particularly in exploiting the allelopathic properties of crops like wheat, rye, and maize to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).
Catalytic Hydrogenation for Green Synthesis
A novel catalytic method using Pd/C catalysts for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide has been developed. This research highlights the compound's role in synthesizing intermediates for azo disperse dyes, underscoring its significance in the chemical industry and sustainable manufacturing processes (Zhang Qun-feng, 2008).
Novel Synthesis Approaches
Innovative synthesis routes and the evaluation of related compounds for their analgesic and anti-inflammatory activities have been explored. These studies suggest potential pharmaceutical applications, focusing on the design and synthesis of novel derivatives to achieve desired biological effects with minimized side effects (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide involves the condensation of 3-methoxyaniline with 4-methoxybenzaldehyde to form 3-(4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with anthranilic acid in the presence of acetic anhydride to form 3-(4-methoxyphenyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazin-6(5H)-one. The final step involves the reaction of this intermediate with 2-chloro-N-(4-methoxyphenyl)acetamide to form the target compound.", "Starting Materials": [ "3-methoxyaniline", "4-methoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "2-chloro-N-(4-methoxyphenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 3-methoxyaniline with 4-methoxybenzaldehyde in the presence of a base such as potassium carbonate to form 3-(4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one.", "Step 2: Reaction of 3-(4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one with anthranilic acid in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid to form 3-(4-methoxyphenyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazin-6(5H)-one.", "Step 3: Reaction of 3-(4-methoxyphenyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazin-6(5H)-one with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base such as potassium carbonate to form N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide." ] } | |
CAS-Nummer |
899923-25-2 |
Produktname |
N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide |
Molekularformel |
C24H21N3O5 |
Molekulargewicht |
431.448 |
IUPAC-Name |
N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C24H21N3O5/c1-31-18-12-10-17(11-13-18)27-23(29)20-8-3-4-9-21(20)26(24(27)30)15-22(28)25-16-6-5-7-19(14-16)32-2/h3-14H,15H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
WYWOEKNVHDORMZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)



![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride](/img/structure/B2505974.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B2505975.png)

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2505977.png)
![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2505979.png)

